molecular formula C12H9NO B12820255 8-Ethynyl-2-methylisoquinolin-1(2H)-one

8-Ethynyl-2-methylisoquinolin-1(2H)-one

Cat. No.: B12820255
M. Wt: 183.21 g/mol
InChI Key: OEAQBKSHVOIART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethynyl-2-methylisoquinolin-1(2H)-one is a chemical building block of interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The isoquinolin-1(2H)-one core is a recognized privileged scaffold in pharmacology, present in several bioactive compounds and drugs . Research on closely related ethynyl-substituted isoquinolinones indicates their value in the design of rigidified kinase inhibitors . The strategy of molecular rigidification, often achieved through introducing alkynyl groups or ring structures, can enhance a compound's selectivity by allowing it to better discriminate between the conformational flexibilities of different kinases . Furthermore, the 2-phenylisoquinolin-1(2H)-one structure is a key component of approved therapeutics, such as the anticancer drug Duvelisib . The ethynyl group on this scaffold provides a versatile handle for further chemical modification via click chemistry or cross-coupling reactions, enabling researchers to synthesize diverse compound libraries for biological screening . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-ethynyl-2-methylisoquinolin-1-one

InChI

InChI=1S/C12H9NO/c1-3-9-5-4-6-10-7-8-13(2)12(14)11(9)10/h1,4-8H,2H3

InChI Key

OEAQBKSHVOIART-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)C#C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Preparation of propargylic chlorides as ethynyl precursors.
  • Reaction of N-methylbenzamide with copper salts (e.g., CuBr·Me2S or CuCN·2LiCl) and propargyl chloride in tetrahydrofuran (THF) under inert atmosphere.
  • Addition of n-butyllithium to induce cyclization via allene intermediates to form the isoquinolinone ring.

Reaction Conditions:

  • Temperature control between -50 °C and room temperature to optimize cyclization.
  • Use of magnesium dibromide (MgBr2) and Bu4MgLi2 to facilitate the reaction.
  • Purification by flash chromatography.

Representative Data (Adapted from Table 1 in the source):

Entry Starting Benzamide Propargyl Chloride Yield (%) Notes
1 N-Methylbenzamide Propargyl chloride ~70 Cyclization completed at RT
6 N-Methylbenzamide 3-Chloroundec-4-yne 72 Room temperature cyclization
9 4-Methoxy-N-Methylbenzamide 3-Chlorooct-1-yne 73 Moderate yield, functionalized

This method allows for the introduction of various alkynyl substituents, including ethynyl groups, by selecting appropriate propargylic chlorides, enabling the synthesis of 8-ethynyl derivatives.

Ethynyl-Imino Cyclization Approach

Another advanced method involves ethynyl-imino cyclization , which constructs the isoquinoline core by intramolecular cyclization of ethynyl-substituted imines.

Synthetic Route Highlights:

  • Starting from 2-bromo-6-hydroxybenzaldehyde, a Sonogashira coupling with propyne introduces the ethynyl group.
  • Protection of the phenol group (e.g., methoxymethyl (MOM) protection) to stabilize intermediates.
  • Formation of imines from aldehydes and ammonia or amines.
  • Tandem imine formation and ethynyl–imino cyclization under thermal or catalytic conditions (e.g., copper catalysis or silver triflate/triflic acid co-catalysis).
  • Final deprotection and functional group adjustments to yield the isoquinolinone.

Reaction Efficiency:

  • Yields of isoquinoline scaffolds via ethynyl-imino cyclization reach up to 89%, significantly higher than previous thermal aza-electrocyclic methods (~46% yield).
  • The method is versatile and allows for the introduction of methyl groups at the 2-position by appropriate choice of starting materials.

Example Reaction Conditions:

Step Conditions Yield (%) Notes
Sonogashira coupling Pd catalyst, propyne, base, solvent 69 Introduces ethynyl group at 8-position
MOM protection of phenol Methoxymethyl chloride, base 84 Protects phenol for subsequent steps
Imino-annulation and cyclization NH3 in MeOH, 65–76 °C, 16 h 89 Forms isoquinoline core
Deprotection and purification Acidic hydrolysis, extraction, drying >90 Yields 3-methylisoquinolin-8-ol intermediate

This approach is well-suited for preparing 8-ethynyl-2-methylisoquinolin-1(2H)-one due to its high regioselectivity and functional group tolerance.

Additional Notes on Functionalization and Purification

  • The use of copper(I) salts (CuBr·Me2S, CuCN·2LiCl) is critical to prevent side reactions such as oxygen-induced homocoupling of alkynes.
  • Temperature control during organolithium addition is essential to favor cyclization over side reactions.
  • Purification typically involves flash chromatography using hexane/ethyl acetate mixtures.
  • Characterization data (NMR, IR, ESI-MS) confirm the structure and purity of the final compounds.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Multicomponent coupling & cyclization N-Methylbenzamide, propargyl chloride, Cu salts, n-BuLi, THF, -50 to RT Versatile, allows diverse substituents 46–73
Ethynyl-imino cyclization 2-Bromo-6-hydroxybenzaldehyde, propyne, Pd catalyst, NH3, MOM protection, AgOTf/TFOH High regioselectivity, high yield Up to 89

Chemical Reactions Analysis

Types of Reactions

8-Ethynyl-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

8-Ethynyl-2-methylisoquinolin-1(2H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethynyl-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various biochemical reactions, leading to the modulation of enzyme activities or receptor functions. The compound’s effects are mediated through its binding to specific proteins or nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Properties

The substituent positions and functional groups critically influence the physicochemical and biological properties of isoquinolin-1(2H)-ones. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
8-Ethynyl-2-methylisoquinolin-1(2H)-one 8-Ethynyl, 2-Methyl C₁₃H₁₁NO 197.24 Ethynyl enhances π-bond interactions
4-Bromo-2-methylisoquinolin-1(2H)-one 4-Bromo, 2-Methyl C₁₀H₈BrNO 238.08 Bromine increases electrophilicity
6-Hydroxyisoquinolin-1(2H)-one 6-Hydroxy C₉H₇NO₂ 161.16 Hydroxy group enables hydrogen bonding
6-Hydroxy-2-methylisoquinolin-1(2H)-one 6-Hydroxy, 2-Methyl C₁₀H₉NO₂ 175.19 Methyl improves lipophilicity
8-Pyrimidinyl-2-phenylisoquinolin-1(2H)-one 8-Pyrimidinyl, 2-Phenyl C₁₉H₁₄N₂O 298.33 Aromatic groups enhance stacking

Key Observations :

  • Ethynyl vs. In contrast, bromine (4-Bromo analog) enhances electrophilic substitution reactivity , while hydroxy groups (6-Hydroxy analogs) facilitate hydrogen bonding and solubility .

Stability and Reactivity

  • Ethynyl Group: The sp-hybridized carbons in 8-ethynyl-2-methylisoquinolin-1(2H)-one may increase susceptibility to oxidation compared to saturated analogs.
  • Crystal Packing: Analogous compounds (e.g., 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one) exhibit hydrogen-bonded networks and C–H···π interactions in crystal lattices, stabilizing the solid state .

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